N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is an organic compound with a complex structure that includes both hydroxyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with m-tolyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Esters, ethers
Scientific Research Applications
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and methylthio groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The oxalamide moiety may also play a role in the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(p-tolyl)oxalamide
- N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(o-tolyl)oxalamide
- N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the methylthio and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-4-6-11(7-10)16-13(18)12(17)15-8-14(2,19)9-20-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHWOKLQWEWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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